molecular formula C3H3NaO3 B039579 Sodium pyruvate-3-13C CAS No. 124052-04-6

Sodium pyruvate-3-13C

Cat. No. B039579
M. Wt: 111.04 g/mol
InChI Key: DAEPDZWVDSPTHF-YTBWXGASSA-M
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Description

Synthesis Analysis

The synthesis of labeled sodium pyruvate, such as Sodium pyruvate-3-13C, often involves isotopic labeling techniques that incorporate the ^13C isotope into the pyruvate molecule. A notable method reported involves the conversion of isotopically labeled sodium pyruvates into benzoic acid derivatives through a series of reactions, including condensation, decarboxylation, and oxidation processes, showcasing the intricate steps required to incorporate the ^13C label into sodium pyruvate and its derivatives for tracer studies in nuclear magnetic resonance (NMR) spectroscopy (Akira & Baba, 1992).

Molecular Structure Analysis

The molecular structure of sodium pyruvate-3-13C can be analyzed using various spectroscopic methods, including NMR spectroscopy. The isotopic labeling at the third carbon position allows for detailed studies of the compound's behavior in metabolic processes. The crystal structure of a related compound, sodium pyruvate, has been characterized, showing how sodium ions coordinate with the pyruvate anions, forming stable compounds suitable for various biochemical applications (Gao et al., 2014).

Chemical Reactions and Properties

Sodium pyruvate-3-13C participates in numerous biochemical reactions, primarily as a key intermediate in metabolic pathways. It is involved in the pyruvate dehydrogenase complex for the conversion into acetyl-CoA, entering the citric acid cycle, and serves as a substrate for transaminase reactions in amino acid metabolism. The isotopic labeling of sodium pyruvate enhances its utility in studying these pathways in greater detail through NMR spectroscopy, providing insights into enzymatic activities and reaction mechanisms.

Physical Properties Analysis

The physical properties of sodium pyruvate-3-13C, such as solubility, melting point, and stability, are crucial for its application in biological studies. These properties can affect the compound's behavior in physiological conditions and its suitability for experimental setups. The biocompatibility and aqueous solubility of sodium pyruvate make it an ideal candidate for in vitro and in vivo studies (Jeong et al., 2021).

Scientific Research Applications

  • Studying Metabolic Pathways : Sodium pyruvate-3-13C, when hyperpolarized, can be utilized for in vivo metabolic pathway studies, including liver metabolism and pyruvate-to-lactate conversion using NADH as a coenzyme (Spielman et al., 2009).

  • Biocompatible Chemical Reactions : It serves as a reducing agent in biocompatible aqueous photoinduced azide-alkyne cycloaddition (CuAAC) reactions, offering an alternative for biomolecular conjugations (Jeong et al., 2021).

  • Investigation of Brain Metabolism : Hyperpolarized Sodium pyruvate-3-13C is used for investigating mitochondrial function and tricarboxylic acid cycle metabolism in the brain (Park et al., 2013).

  • Detecting Treatment Response in Tumors : It can detect treatment response in glioma tumor models, as demonstrated by a reduction in the ratio of labeled 13C in tumor lactate after radiation therapy (Day et al., 2011).

  • Allergic Rhinitis Treatment : Sodium pyruvate nasal spray has been found effective in reducing symptoms and rescue medication use in allergic rhinitis patients (Li, Wang, & Guan, 2017).

  • Enhancing MRI Imaging : The PHIP-SAH method using Sodium pyruvate-3-13C shows promise for metabolic imaging applications by improving polarization levels (Cavallari et al., 2018).

  • Energy Substrate for Neurons : As an energy substrate for neurons, it's effective, but caution is advised due to its potential seizure-inducing effect in large doses (Villa Gonzalez et al., 2005).

  • Metabolic Imaging in Various Organs : This compound enables metabolic imaging in organs like the brain, heart, and prostate, assisting in diagnosing and monitoring diseases like tumors and ischemic conditions (Miloushev et al., 2018; Nelson et al., 2013; Golman et al., 2008).

  • Recovering Ethanol and Sodium Pyruvate : In industrial applications, the pervaporation-crystallization process recovers ethanol and sodium pyruvate from waste centrifugal mother liquid, enhancing process economy (Zeng et al., 2021).

  • Dynamic Metabolic MR Imaging : Sodium pyruvate-3-13C is used for minimally invasive detection of cellular metabolism through dynamic metabolic MR imaging (Wiesinger et al., 2012).

Safety And Hazards

Sodium pyruvate-3-13C may be harmful in contact with skin . It may cause irritation of the respiratory tract and may be harmful if inhaled or swallowed . Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be worn when handling Sodium pyruvate-3-13C .

Future Directions

Hyperpolarized 13C MRI, which uses Sodium pyruvate-3-13C, has the potential to be revolutionary in numerous neurological disorders (e.g., brain tumor, ischemic stroke, and multiple sclerosis) . It allows for real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .

properties

IUPAC Name

sodium;2-oxo(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635575
Record name Sodium 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pyruvate-3-13C

CAS RN

124052-04-6
Record name Sodium 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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